5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde
Description
5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde is a complex organic compound belonging to the class of quinazoline derivatives. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects
Properties
IUPAC Name |
3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-7-8-5-6-14-10-4-2-1-3-9(10)12(16)13-11(8)14/h1-4,7,15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHRKHULUQUUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=O)N=C2C1=CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde typically involves multiple steps, starting with the construction of the pyrroloquinazoline core. One common approach is the cyclization of appropriate precursors, such as substituted anthranilic acids, under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has shown potential in biological and medical research due to its bioactive properties. It has been studied for its antitumor, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, its antitumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Quinazoline: : A broader class of compounds with similar biological activities.
Pyrrolopyrazine derivatives: : Another class of nitrogen-containing heterocycles with diverse biological activities.
Indole derivatives: : Heterocyclic compounds known for their presence in natural products and drugs.
Uniqueness: 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde stands out due to its specific structural features and reactivity, which contribute to its unique biological activities compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
